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Cat. No.: B122035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of the three isomers of chlorotoluene:

ortho-chlorotoluene (o-chlorotoluene), meta-chlorotoluene (m-chlorotoluene), and para-

chlorotoluene (p-chlorotoluene), with a focus on studies conducted in rats. The information is

compiled from various safety data sheets and toxicological databases. It is important to note

that while data is available for the ortho and para isomers, there is a significant lack of specific

quantitative oral toxicity data for the meta isomer in rats, which limits a direct comparative

assessment.

Acute Oral Toxicity
The acute oral toxicity, typically expressed as the LD50 (the dose that is lethal to 50% of the

test population), is a key indicator of a substance's short-term poisoning potential. The

available data for chlorotoluene isomers in rats are summarized below.

Isomer LD50 (Oral, Rat) Sex Reference

o-Chlorotoluene 3227 mg/kg Male [1][2]

m-Chlorotoluene No data available -

p-Chlorotoluene 2100 - 2389 mg/kg Female/Not specified [3][4][5]
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Based on the available data, p-chlorotoluene appears to have a slightly higher acute oral

toxicity in rats than o-chlorotoluene. Clinical signs of acute toxicity for p-chlorotoluene in rats

have been noted to include body tremors, an accelerated breathing rate, cyanosis, decreased

motor activity, and palmospasms[6]. For o-chlorotoluene, exposure to high concentrations may

produce systemic toxic effects[7]. Information regarding the acute oral toxicity of m-

chlorotoluene in rats is not readily available in the reviewed literature.

Subchronic Toxicity
Subchronic toxicity studies provide insights into the potential health effects of repeated

exposure to a substance over a longer period. A 90-day oral toxicity study in rats for p-

chlorotoluene identified the liver and kidney as the main target organs, with a No-Observed-

Adverse-Effect Level (NOAEL) of 200 mg/kg bw/day[4]. For o-chlorotoluene, a 3-month gavage

study in rats established a No-Observed-Effect Level (NOEL) of 20 mg/kg bw/day[6]. Detailed

subchronic toxicity data for m-chlorotoluene in rats was not found in the available literature.

Genotoxicity
Genotoxicity assays are used to assess the potential of a substance to damage genetic

material.

o-Chlorotoluene: An in vitro mammalian cell gene mutation test using lymphocytes was

negative[1].

m-Chlorotoluene: No data available.

p-Chlorotoluene: The Ames test, which assesses mutagenicity in bacteria, was negative. A

micronucleus test in mice, which detects chromosomal damage, was also negative[4].

Experimental Protocols
The following are summaries of standard experimental protocols relevant to the toxicological

data presented.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic
Class Method)
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This method is used to estimate the acute oral toxicity of a substance.

Animals: Typically, three female rats are used in a stepwise procedure. They are fasted

before the administration of the substance.

Dosage: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg

body weight). The substance is administered orally by gavage.

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14

days.

Procedure: The outcome of the first test (number of surviving animals) determines the next

step:

If the outcome is clear, the test is stopped, and the substance is classified.

If the outcome is equivocal, further testing with additional animals at the same or different

dose levels is required.
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Figure 1: Experimental workflow for OECD Guideline 423.

Repeated Dose 90-Day Oral Toxicity Study in Rodents -
OECD Guideline 408
This study provides information on the potential health hazards from repeated oral exposure to

a substance for 90 days.

Animals: At least 10 male and 10 female rats per group are used.
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Dosage: The test substance is administered daily in graduated doses to several groups for

90 days. A control group receives the vehicle only.

Administration: The substance is typically administered by gavage, or mixed in the diet or

drinking water.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed

at the end of the study.

Pathology: All animals are subjected to a gross necropsy, and tissues from the control and

high-dose groups are examined histopathologically.
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Figure 2: Workflow for a 90-day subchronic oral toxicity study.
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In Vivo Mammalian Erythrocyte Micronucleus Test -
OECD Guideline 474
This test is used to identify substances that cause cytogenetic damage, which results in the

formation of micronuclei in erythrocytes.

Animals: Typically, mice or rats are used.

Dosage: At least three dose levels are used, plus a negative (vehicle) and a positive control.

The substance is usually administered once or twice.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last administration.

Analysis: The frequency of micronucleated immature (polychromatic) erythrocytes is

determined by microscopic analysis.

Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in

the treated groups compared to the negative control indicates a positive result.
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Figure 3: Workflow for the in vivo micronucleus assay.
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The available toxicological data in rats suggests that p-chlorotoluene is slightly more acutely

toxic via the oral route than o-chlorotoluene. Both isomers have shown effects on the liver and

kidneys in subchronic studies. Genotoxicity data is limited but indicates a lack of mutagenic

potential for the ortho and para isomers in the assays conducted. A significant data gap exists

for the toxicological profile of m-chlorotoluene in rats, preventing a comprehensive comparative

assessment of all three isomers. Further studies are required to fully characterize the toxicity of

m-chlorotoluene and to allow for a more complete understanding of the structure-activity

relationship among the chlorotoluene isomers.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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